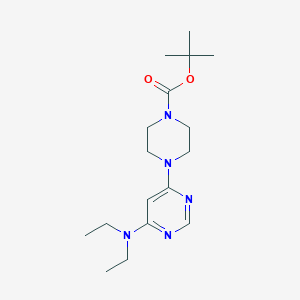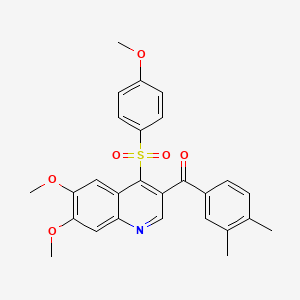
N-(4-(trifluoromethyl)phenethyl)acetamide
Vue d'ensemble
Description
N-(4-(trifluoromethyl)phenethyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a trifluoromethyl group attached to a phenethyl moiety, which is further linked to an acetamide group. This compound has garnered attention due to its stability and potential biological activities.
Mécanisme D'action
Target of Action
The primary target of N-(4-(trifluoromethyl)phenethyl)acetamide is the aggregation of anilines . Anilines are a class of compounds that are used in the manufacture of a wide variety of substances, including dyes, drugs, and plastics. By inhibiting the aggregation of anilines, this compound plays a crucial role in maintaining the stability of these substances .
Mode of Action
This compound interacts with its targets by stabilizing coumarin rings and light chains through the inhibition of their dehydrogenation . This interaction results in a reduction in the ability of certain organisms, such as mosquitoes, to synthesize ATP, which is essential for their flight muscles .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a stabilizer. By inhibiting the aggregation of anilines, it helps maintain the stability of a wide range of substances. Additionally, its impact on ATP synthesis in mosquitoes can have significant effects on these organisms’ ability to fly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-(trifluoromethyl)phenethyl)acetamide can be synthesized through organic synthesis methods, including phenylation and acetylation reactions. One common synthetic route involves the condensation of 4-(trifluoromethyl)benzaldehyde with an appropriate amine, followed by acetylation to form the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated reactors and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(trifluoromethyl)phenethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically controlled to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-(trifluoromethyl)phenethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in various chemical reactions, inhibiting the aggregation of certain compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular functions and pathways.
Industry: It is utilized in the production of high-quality reference standards for pharmaceutical testing.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(trifluoromethyl)phenyl)acetamide: Shares a similar structure but differs in the position of the trifluoromethyl group.
N-(4-(trifluoromethyl)phenyl)ethanamide: Another related compound with slight variations in the acetamide group.
Uniqueness
N-(4-(trifluoromethyl)phenethyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to stabilize certain chemical reactions and inhibit ATP synthesis sets it apart from other similar compounds .
Propriétés
IUPAC Name |
N-[2-[4-(trifluoromethyl)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-8(16)15-7-6-9-2-4-10(5-3-9)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGVPBXNRCDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)


![4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2822861.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2822867.png)


![3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2822871.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2822874.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2822875.png)
